Methyl 2,3,4-trichlorobenzoate
CAS No.: 89978-33-6
Cat. No.: VC8007487
Molecular Formula: C8H5Cl3O2
Molecular Weight: 239.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89978-33-6 |
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Molecular Formula | C8H5Cl3O2 |
Molecular Weight | 239.5 g/mol |
IUPAC Name | methyl 2,3,4-trichlorobenzoate |
Standard InChI | InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 |
Standard InChI Key | HROGZMXHUGOFGI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Introduction
Synthesis and Reaction Pathways
While no explicit synthesis protocols for methyl 2,3,4-trichlorobenzoate are documented, its preparation likely follows established esterification and chlorination methodologies:
Chlorination of Benzoic Acid Derivatives
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Direct Chlorination:
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Benzoic acid or methyl benzoate may undergo electrophilic chlorination using Cl/FeCl or SOCl.
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Regioselectivity depends on directing effects of existing substituents. For example, meta-directing groups (e.g., -COOCH) may favor chlorination at positions 3 and 5, complicating the 2,3,4-trichloro product .
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Multi-Step Synthesis:
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Step 1: Nitration of methyl benzoate to introduce nitro groups, followed by reduction to amine intermediates for directed chlorination.
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Step 2: Sandmeyer reaction or diazotization-chlorination to replace amino groups with chlorine atoms.
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Esterification of 2,3,4-Trichlorobenzoic Acid
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Acid-catalyzed (HSO, HCl) reaction with methanol yields the ester.
Physicochemical Properties (Inferred from Analogues)
Data for methyl 2,3,4-trichlorobenzoate are unavailable; the following table extrapolates properties from similar compounds:
Notes:
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Higher chlorine content increases molecular weight and density but reduces water solubility.
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The ester group slightly improves solubility in polar organic solvents compared to parent acids .
Applications and Industrial Relevance
Intermediate in Organic Synthesis
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Agrochemicals: Chlorinated benzoates are precursors to herbicides and fungicides. For example, derivatives of 2,3,6-trichlorobenzoic acid are used in herbicide synthesis .
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Pharmaceuticals: Esters serve as protective groups for carboxylic acids during multi-step syntheses.
Specialty Materials
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Polymer Additives: Chlorinated aromatic esters act as plasticizers or flame retardants in polyvinyl chloride (PVC) .
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Dielectric Fluids: Analogous to 1,2,4-trichlorobenzene, methyl trichlorobenzoate may serve in high-temperature dielectric applications .
Toxicological and Environmental Considerations
Human Health Risks
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Acute Toxicity: Chlorinated aromatics are associated with hepatotoxicity and nephrotoxicity. The oral LD for 1,2,4-trichlorobenzene in rats is 550 mg/kg .
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Exposure Limits: No specific data exist, but analogous compounds have ACGIH TLV ceilings of 5 ppm .
Analytical Characterization
Spectroscopic Data (Predicted)
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H NMR (CDCl):
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δ 3.95 (s, 3H, -OCH),
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δ 7.50–7.80 (m, 2H, aromatic protons).
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IR (cm):
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1720 (C=O stretch),
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750–800 (C-Cl stretch).
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Chromatographic Methods
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GC-MS: Retention indices and fragmentation patterns would aid identification.
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm.
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective chlorination methods to access 2,3,4-substitution patterns.
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Toxicokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.
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Environmental Monitoring: Assess persistence and degradation pathways in soil and water.
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